molecular formula C15H16O4 B12596773 (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone CAS No. 876345-08-3

(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone

Cat. No.: B12596773
CAS No.: 876345-08-3
M. Wt: 260.28 g/mol
InChI Key: NPQQKXNCHCSZKW-UHFFFAOYSA-N
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Description

(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone is a synthetic organic compound that belongs to the class of oxiranes and benzopyrans This compound is of interest due to its unique chemical structure, which combines an epoxide ring with a benzopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone typically involves the following steps:

    Formation of the Epoxide Ring: The epoxide ring can be formed through the oxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Coupling with Benzopyran: The benzopyran moiety can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using appropriate starting materials and catalysts like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the epoxide ring can yield various substituted alcohols or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The epoxide ring can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethyloxiran-2-yl)(7-hydroxy-2H-1-benzopyran-5-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-4-yl)methanone: Similar structure but with a different substitution pattern on the benzopyran ring.

Uniqueness

The uniqueness of (2,3-Dimethyloxiran-2-yl)(7-methoxy-2H-1-benzopyran-5-yl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

876345-08-3

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(2,3-dimethyloxiran-2-yl)-(7-methoxy-2H-chromen-5-yl)methanone

InChI

InChI=1S/C15H16O4/c1-9-15(2,19-9)14(16)12-7-10(17-3)8-13-11(12)5-4-6-18-13/h4-5,7-9H,6H2,1-3H3

InChI Key

NPQQKXNCHCSZKW-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(C)C(=O)C2=C3C=CCOC3=CC(=C2)OC

Origin of Product

United States

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